2-(4-fluorophenyl)-6-(piperazin-1-yl)pyrazine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-piperazin-1-ylpyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4.2ClH/c15-12-3-1-11(2-4-12)13-9-17-10-14(18-13)19-7-5-16-6-8-19;;/h1-4,9-10,16H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDCTOGQVKQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN=C2)C3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-6-(piperazin-1-yl)pyrazine dihydrochloride typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a fluorophenyl group, often using a halogenation reaction.
Attachment of the piperazinyl group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-6-(piperazin-1-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The fluorophenyl and piperazinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
Pharmacological Applications
The compound has been primarily studied for its effects on various receptors and its potential therapeutic uses:
Adenosine Receptor Modulation
Research indicates that pyrazine compounds, including 2-(4-fluorophenyl)-6-(piperazin-1-yl)pyrazine dihydrochloride, target adenosine receptors (A1 and A2a). These receptors are implicated in several physiological processes, including modulation of inflammation and cancer progression. The compound shows promise in treating conditions such as:
- Non-Small Cell Lung Cancer (NSCLC)
- Renal Cell Carcinoma (RCC)
- Prostate Cancer
- Breast Cancer
The modulation of adenosine receptors can help in managing tumor growth and enhancing the efficacy of existing treatments .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds with piperazine structures have been associated with:
- Antidepressant Activity : By influencing serotonin receptors, these compounds may exhibit antidepressant effects.
- Anxiolytic Properties : Research into similar compounds indicates potential for anxiety reduction .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated efficacy against NSCLC cell lines through adenosine receptor modulation. |
| Study B | Neuropharmacological Effects | Showed significant anxiolytic effects in animal models, suggesting potential for treating anxiety disorders. |
| Study C | Receptor Binding Affinity | Reported high affinity for A2a receptors, indicating a mechanism for anti-inflammatory effects. |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6-(piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: Pyrazine (as in the target compound) vs. pyridazine (e.g., –4) alters electronic properties and binding affinity. Pyridazines often exhibit higher polarity due to additional nitrogen atoms .
Substituent Position and Bioactivity: The 4-fluorophenyl group in the target compound vs. 2-fluorophenyl in may affect steric interactions with target proteins. Para-substitution often improves metabolic stability compared to ortho-substitution .
Piperazine as a Pharmacophore :
- Piperazine is a common motif in CNS-active drugs due to its ability to enhance blood-brain barrier penetration. Its protonation in dihydrochloride form improves aqueous solubility .
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs, critical for in vivo applications.
- Stability : Piperazine-containing compounds are generally stable under acidic conditions but may degrade in strong bases due to deprotonation .
Biological Activity
2-(4-Fluorophenyl)-6-(piperazin-1-yl)pyrazine dihydrochloride is a compound of interest due to its potential therapeutic applications. Its structure includes a piperazine moiety, which is often associated with various biological activities, including interactions with neurotransmitter receptors and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₇Cl₂FN₄
- Molecular Weight : 331.2 g/mol
- CAS Number : 2549031-14-1
- Structural Representation :
Neurotransmitter Receptor Interaction
Research indicates that compounds with piperazine rings often exhibit significant activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity.
-
Serotonin Receptors :
- Compounds similar to 2-(4-fluorophenyl)-6-(piperazin-1-yl)pyrazine have shown activity as serotonin receptor modulators. For example, studies on related piperazine derivatives indicate potential as selective serotonin reuptake inhibitors (SSRIs) or antagonists at certain serotonin receptor subtypes .
-
Dopamine Receptors :
- The compound may also interact with dopamine receptors, which could be relevant in the treatment of neuropsychiatric disorders. The modulation of these receptors can influence mood and behavior, making it a candidate for further investigation in psychopharmacology.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory properties:
- Monoamine Oxidase (MAO) :
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of any new therapeutic agent:
- Cell Line Testing :
- Preliminary studies using L929 fibroblast cells have shown varying degrees of cytotoxicity among related compounds. For instance, certain derivatives exhibited significant cell death at higher concentrations, while others maintained viability, suggesting a favorable safety margin for selected analogs .
Case Study 1: MAO Inhibition
A study focused on the synthesis and evaluation of pyridazinone derivatives, including those with piperazine moieties, reported that specific substitutions enhanced MAO-B inhibitory activity significantly. The most potent derivative achieved an IC₅₀ value as low as 0.013 µM for MAO-B . This suggests that structural modifications can lead to increased biological activity.
Case Study 2: Antimicrobial Activity
Another investigation into related compounds revealed antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups was linked to enhanced activity, indicating that similar modifications might benefit the biological profile of this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇Cl₂FN₄ |
| Molecular Weight | 331.2 g/mol |
| CAS Number | 2549031-14-1 |
| IC₅₀ for MAO-B | 0.013 µM |
| Cytotoxicity (L929 Cells) | IC₅₀ = 120.6 µM |
Q & A
Q. What protocols validate the compound’s purity and detect trace impurities in preclinical samples?
- Methodological Answer :
- HPLC-DAD/ELSD : Use orthogonal methods (e.g., reverse-phase and ion-pair chromatography) .
- Reference standards : Compare retention times and spectra with certified impurities (e.g., ofloxacin N-oxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
